![molecular formula C22H18ClN3O3 B2483214 4-(9-chloro-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-2-methoxyphenol CAS No. 899746-18-0](/img/structure/B2483214.png)
4-(9-chloro-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-2-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of compounds related to the specified chemical involves multi-step chemical reactions including ring opening, ring closure, reduction, oxidation, nucleophilic addition, and condensation processes. For example, Halim and Ibrahim (2022) detailed the synthesis of a related compound through ring opening followed by ring closure reactions, highlighting the complex synthetic routes required for such molecules (S. A. Halim, M. Ibrahim, 2022).
Molecular Structure Analysis
The molecular structure of compounds within this chemical family is characterized by specific arrangements of rings and substituents. For instance, Zheng and Zhao (2011) analyzed the planarity and dihedral angles of the pyrazole ring in a related compound, demonstrating the importance of molecular geometry in understanding these compounds' properties (Liang-Wen Zheng, Bao-Xiang Zhao, 2011).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often include nucleophilic attacks, as indicated by theoretical and experimental studies. Viji et al. (2020) provided insight into the reactivity of specific carbon sites within these molecules for nucleophilic attacks, highlighting the chemical reactivity and potential interactions (A. Viji, V. Balachandran, S. Babiyana, B. Narayana, Vinutha V. Saliyan, 2020).
Physical Properties Analysis
The physical properties of such complex molecules, including solubility, melting point, and crystalline structure, can be deduced from their molecular structure and synthesis routes. Analysis of related compounds' crystal structures provides insights into their stability and interactions in solid state (Liang-Wen Zheng, Bao-Xiang Zhao, 2011).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with other molecules, are crucial for understanding the behavior of these compounds. Studies like those by Viji et al. (2020) on the natural bond orbital analysis and molecular docking provide a comprehensive view of the electronic structure and potential biological interactions of similar molecules (A. Viji, V. Balachandran, S. Babiyana, B. Narayana, Vinutha V. Saliyan, 2020).
Applications De Recherche Scientifique
Serotonin-3 Receptor Antagonists
Studies have shown that certain compounds structurally related to the chemical are potent serotonin-3 (5-HT3) receptor antagonists. These compounds, including N-(1-benzyl-4-methylhexahydro-1H-1,4-diazepin-6-yl)-1H-indazole-3-carboxamide, have demonstrated superior efficacy in inhibiting the von Bezold-Jarisch reflex in rats, indicating potential for addressing conditions mediated by 5-HT3 receptors (Harada et al., 1995).
Peripheral Benzodiazepine Receptor Imaging
Certain fluoroethoxy and fluoropropoxy-substituted compounds related to the chemical of interest have been synthesized and found to have high affinity and selectivity for peripheral benzodiazepine receptors (PBRs) compared to central benzodiazepine receptors (CBRs). These compounds and their radiolabeled versions have shown potential in imaging PBR expression in neurodegenerative disorders (Fookes et al., 2008).
Phosphodiesterase 4 Inhibitors
Derivatives structurally similar to the chemical have been identified as potent selective phosphodiesterase 4 (PDE4) inhibitors with notable anti-inflammatory effects in animal models. These findings suggest potential applications in treating inflammatory diseases (Kojima et al., 2013).
Glucokinase Activators
Research has identified compounds structurally related to the chemical as potent glucokinase activators, demonstrating significant potential in the treatment of type 2 diabetes. These compounds have shown promising results in enhancing glucose uptake and reducing blood glucose levels without hypoglycemia risk in animal models (Park et al., 2014).
Propriétés
IUPAC Name |
4-(9-chloro-5-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3/c1-28-21-9-13(4-6-19(21)27)17-11-18-16-10-15(23)5-7-20(16)29-22(26(18)25-17)14-3-2-8-24-12-14/h2-10,12,18,22,27H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDSSTGSQJQVVEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC3C5=CN=CC=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(9-chloro-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-2-methoxyphenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


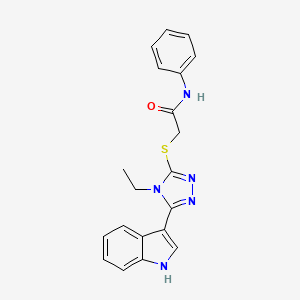
![2-[6-ethyl-3-(furan-2-ylmethyl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2483134.png)

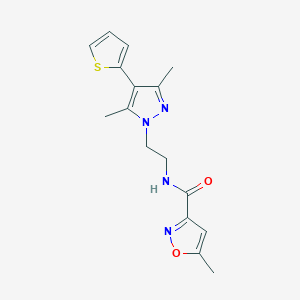
![4-[[2-[[5-(Benzamidomethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzamide](/img/structure/B2483137.png)
![N-{2-[(2-methylquinolin-8-yl)oxy]ethyl}acetamide](/img/structure/B2483139.png)
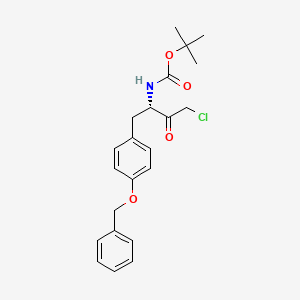
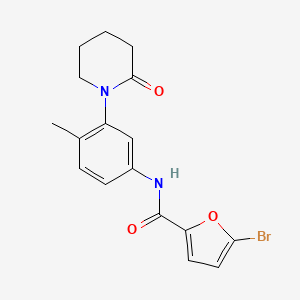
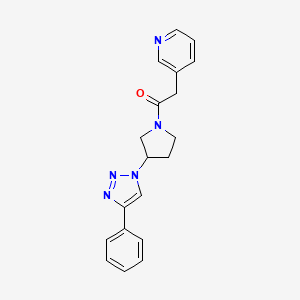
![N-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2483146.png)
![3-Propan-2-yl-5-[[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2483147.png)
![(E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2483148.png)
![{4-[(3-Chloro-4-methylphenyl)amino]pteridin-2-yl}dimethylamine](/img/structure/B2483149.png)